molecular formula C8H18ClNO B13608465 3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride

3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride

Cat. No.: B13608465
M. Wt: 179.69 g/mol
InChI Key: JTVYHZHMGMPGHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride typically involves the reaction of cyclobutyl ketone with methylamine under controlled conditions. The reaction is followed by the reduction of the resulting imine to form the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclobutyl-2-(methylamino)propan-1-olhydrochloride is unique due to the presence of all three functional groups (cyclobutyl, methylamino, and hydroxyl), which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

3-cyclobutyl-2-(methylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-9-8(6-10)5-7-3-2-4-7;/h7-10H,2-6H2,1H3;1H

InChI Key

JTVYHZHMGMPGHR-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1CCC1)CO.Cl

Origin of Product

United States

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